3-Bromo-6-chloro-2-methoxybenzonitrile

Description

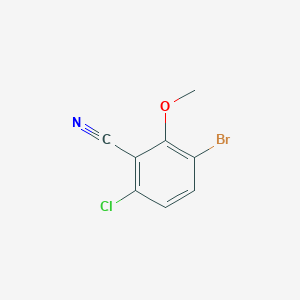

3-Bromo-6-chloro-2-methoxybenzonitrile (molecular formula: C₈H₅BrClNO) is a halogenated aromatic nitrile derivative. Its structure features a benzene ring substituted with bromine (position 3), chlorine (position 6), methoxy (position 2), and nitrile (position 1) groups. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of halogens and nitrile, which influence reactivity and binding interactions .

Properties

Molecular Formula |

C8H5BrClNO |

|---|---|

Molecular Weight |

246.49 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H5BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3 |

InChI Key |

PLIUOFWZWOWXKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzonitrile typically involves the bromination and chlorination of 2-methoxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-6-chloro-2-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal applications, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Positional Isomerism : In 3-bromo-2-fluoro-6-methoxybenzonitrile, fluorine at position 2 instead of 6 disrupts the para-directing effects of the methoxy group, leading to distinct regioselectivity in electrophilic substitutions .

- Functional Group Variation: The phenylacetonitrile analog (C₉H₇BrClNO) introduces a methylene spacer between the aromatic ring and nitrile, enhancing flexibility and possibly altering biological membrane permeability .

Biological Activity

3-Bromo-6-chloro-2-methoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN, and it features a bromine atom, a chlorine atom, and a methoxy group attached to a benzonitrile structure. This unique combination of substituents is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClN |

| Molecular Weight | 232.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of several bacterial strains.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity, allowing for better membrane penetration. The methoxy group may facilitate interactions with proteins through hydrogen bonding, potentially altering their functions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzonitrile derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

- Anti-inflammatory Activity : In an experimental model of acute inflammation, researchers found that administration of this compound reduced edema significantly compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, indicating its potential as an anti-inflammatory agent .

- Anticancer Potential : The compound was tested against a panel of cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that it inhibited cell proliferation with IC50 values in the micromolar range, suggesting promising anticancer activity .

Summary of Findings

The following table summarizes the biological activities reported for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.